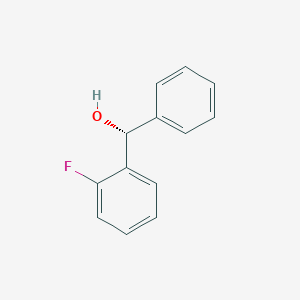

(R)-(2-fluorophenyl)(phenyl)methanol

Übersicht

Beschreibung

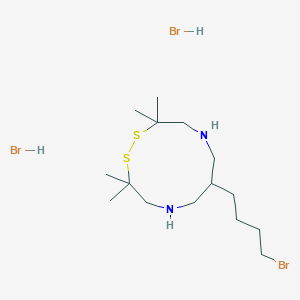

“®-(2-fluorophenyl)(phenyl)methanol” is a compound that contains a fluorophenyl group, a phenyl group, and a methanol group. The “®” indicates that it is a chiral molecule, meaning it cannot be superimposed on its mirror image .

Synthesis Analysis

While specific synthesis methods for “®-(2-fluorophenyl)(phenyl)methanol” are not available, similar compounds are often synthesized through methods like electrophilic aromatic substitution or nucleophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of “®-(2-fluorophenyl)(phenyl)methanol” would likely consist of a fluorophenyl group and a phenyl group attached to a carbon atom, which is also attached to a hydroxyl group (forming the methanol part of the molecule) .Chemical Reactions Analysis

Phenols, which are related to this compound, are known to undergo reactions such as electrophilic aromatic substitution . Alcohols, another related group, can undergo reactions like dehydration or alpha cleavage .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-(2-fluorophenyl)(phenyl)methanol” would depend on its specific structure. For instance, methanol is a colorless liquid that is completely miscible in water .Wissenschaftliche Forschungsanwendungen

Theoretical Studies and Molecular Properties

- A theoretical study of similar compounds to (R)-(2-fluorophenyl)(phenyl)methanol, using Density Functional Theory (DFT), highlighted the importance of understanding the molecular electrostatic potential and active sites of such molecules (Trivedi, 2017).

Synthesis and Characterization

- The synthesis and characterization of related fluoro-phenyl compounds have been explored, demonstrating the significance of spectroscopic techniques like Infrared spectroscopy and NMR in identifying molecular structures (Chavan & Gop, 2016).

Chiral Applications

- Research on enantiomers of similar fluoro-phenyl compounds revealed insights into their absolute configurations and potential use as chiral derivatizing agents (Hamman, 1989).

Catalysis and Chemical Reactions

- Palladium-catalyzed C-H halogenation reactions involving similar fluoro-phenyl compounds were investigated, highlighting advantages such as higher yields and better selectivity (Sun, Sun, & Rao, 2014).

Crystal Structure Analysis

- Studies on the crystal structure of compounds with fluoro-phenyl groups provided insights into molecular arrangements and interactions, crucial for understanding the properties of such compounds (Kang, Kim, Park, & Kim, 2015).

Photophysical Properties

- The photophysical properties of compounds incorporating fluoro-phenyl groups were examined, emphasizing the relevance of fluorescence spectroscopy in studying molecular behavior (ZammitRamon et al., 2015).

Solvent Interactions

- Interaction studies between alcohols and fluoro-phenylacetylenes provided insights into the hydrogen bonding behavior and molecular structures, which are critical in chemical synthesis and analysis (Maity, Maity, & Patwari, 2011).

Metal Complex Formation

- Research on metal complexes involving fluoro-phenyl groups shed light on the formation and structures of such complexes, essential for applications in catalysis and material science (Cole-Hamilton, Young, & Wilkinson, 1976).

Enantioselectivity in Synthesis

- Studies on the enantioselective synthesis and reactions involving fluoro-phenyl compounds highlight their significance in producing chiral compounds for pharmaceutical applications (Li et al., 2007).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(R)-(2-fluorophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVMEOPYDLEHBR-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C2=CC=CC=C2F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(2-fluorophenyl)(phenyl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid](/img/structure/B137935.png)

![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)